N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S/c14-9-2-1-3-12(6-9)20(18,19)15-10-7-13(17)16(8-10)11-4-5-11/h1-3,6,10-11,15H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQHJBBGBOKLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its complex structure. It contains a cyclopropyl group, a pyrrolidine moiety, and a sulfonamide functional group, which are crucial for its biological activity. The molecular formula is CHFNOS, indicating the presence of fluorine and sulfur, which often enhance the compound's interaction with biological targets.
This compound has been shown to exhibit various biological activities, particularly as an inhibitor of specific enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and certain cyclooxygenases (COX), which are involved in inflammatory processes.
Pharmacological Effects
- Anti-inflammatory Activity : Research indicates that compounds with similar structures can inhibit COX-2 enzymes, leading to reduced inflammation. This mechanism is significant in the treatment of conditions such as arthritis.
- Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial properties. The presence of the pyrrolidine ring may enhance this activity against certain bacterial strains.
- Neurological Implications : Some studies suggest that pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering neuroprotective effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropyl and pyrrolidine rings can significantly impact potency and selectivity against target enzymes.
| Modification | Effect on Activity |
|---|---|
| Addition of fluorine | Increases lipophilicity and binding affinity |
| Alteration of the sulfonamide group | Changes solubility and bioavailability |
| Variation in cyclopropyl size | Affects receptor binding specificity |
Case Study 1: Inhibition of COX Enzymes
In a study evaluating various sulfonamide derivatives, this compound demonstrated significant inhibition of COX-2 in vitro. The IC value was reported at 0.5 µM, indicating potent anti-inflammatory properties compared to traditional NSAIDs .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The following compounds share the 5-oxopyrrolidin-3-yl scaffold but differ in substituents and sulfonamide modifications:
Key Observations:
Pyrrolidine Substitution: The target compound and BK47086 share the cyclopropyl group, which may reduce steric hindrance and improve membrane permeability compared to bulkier substituents like the 4-chlorophenyl or benzodioxinyl groups in and . Benzodioxinyl (in ) adds a fused oxygen-containing heterocycle, which may enhance solubility but reduce metabolic stability due to oxidative susceptibility.
Sulfonamide Modifications: The target compound has a directly attached 3-fluorobenzenesulfonamide, favoring compactness and strong electron-withdrawing effects.
Non-Sulfonamide Analogs: BK47086 replaces the sulfonamide with an acetylpiperidine carboxamide, demonstrating how core modifications can shift pharmacological profiles (e.g., from enzyme inhibition to receptor modulation).
Physicochemical and Pharmacological Implications
Molecular Weight and Lipophilicity :
- The target compound (337.39 g/mol) and (340.4 g/mol) fall within the ideal range for oral bioavailability (<500 g/mol). In contrast, (432.8 g/mol) may face challenges in passive diffusion.
- Fluorine (target) and trifluoromethyl () groups improve metabolic stability and modulate logP values, balancing lipophilicity and solubility.
- Bioisosteric Replacements: The cyclopropyl group (target, ) is a bioisostere for unsaturated or aromatic rings, offering conformational rigidity without excessive hydrophobicity. Chlorine () and fluorine (target) serve as halogen bond donors, influencing target binding (e.g., kinase or protease inhibition).
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzenesulfonamide with high purity and yield?
- Methodological Answer : Synthesis typically involves multi-step routes, including cyclopropane ring formation, sulfonamide coupling, and pyrrolidinone oxidation. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. For example, microwave-assisted synthesis can enhance reaction efficiency for cyclopropane intermediates . Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity, validated by HPLC .
Q. How can the compound’s structural conformation be analyzed to determine its bioactive conformation?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and ring puckering. The cyclopropyl and pyrrolidinone rings often exhibit non-planar puckering, quantified using Cremer-Pople coordinates (Q, θ, φ) to model out-of-plane displacements . NMR (¹H/¹³C) and IR spectroscopy further validate hydrogen bonding and functional group interactions .
Q. What functional groups contribute to its solubility and hydrogen-bonding potential?
- Methodological Answer : The sulfonamide group (–SO₂NH–) and fluorophenyl moiety enhance hydrogen-bond acceptor/donor capacity, influencing solubility in polar aprotic solvents (e.g., DMSO). The 5-oxopyrrolidin-3-yl group introduces conformational flexibility, while the cyclopropyl ring reduces steric hindrance, favoring target binding .
Advanced Research Questions
Q. How can computational modeling predict binding affinities of analogs to biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (e.g., GOLD software) screens analogs against targets like tyrosine phosphatase 1B (PDB: 2VEY). Binding scores correlate with substituent effects; for example, fluorophenyl groups improve hydrophobic interactions, while cyclopropyl substituents modulate steric fit . MD simulations (>100 ns) assess stability of ligand-receptor complexes under physiological conditions .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Normalize data using reference inhibitors and validate via orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays). For example, fluorobenzenesulfonamide derivatives show variable inhibition of carbonic anhydrase isoforms due to pH-dependent protonation states .
Q. How to design structure-activity relationship (SAR) studies for optimizing target selectivity?
- Methodological Answer : Systematically vary substituents on the pyrrolidinone and benzenesulfonamide moieties. For instance:
- Cyclopropyl modification : Replace with spirocyclic rings to test steric effects.
- Fluorine substitution : Compare 3-fluoro vs. 4-fluoro analogs for electronic effects.
- Sulfonamide replacement : Test carboxamide or urea linkages for hydrogen-bonding efficiency.
High-throughput screening (HTS) with dose-response curves (10 nM–100 µM) identifies lead compounds with >10-fold selectivity .
Q. What experimental approaches validate the compound’s mechanism of action in cellular models?
- Methodological Answer : Use CRISPR-edited cell lines to knock out putative targets (e.g., kinases or GPCRs). Monitor downstream biomarkers via Western blot (e.g., phosphorylated ERK for MAPK pathway inhibition) . Competitive binding assays with fluorescent probes (e.g., BODIPY-labeled analogs) quantify target engagement in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
